2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 955964-92-8
VCID: VC6907639
InChI: InChI=1S/C9H8F3N5OS/c1-4-2-6(9(10,11)12)17(16-4)8-14-5(3-19-8)7(18)15-13/h2-3H,13H2,1H3,(H,15,18)
SMILES: CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN
Molecular Formula: C9H8F3N5OS
Molecular Weight: 291.25

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide

CAS No.: 955964-92-8

Cat. No.: VC6907639

Molecular Formula: C9H8F3N5OS

Molecular Weight: 291.25

* For research use only. Not for human or veterinary use.

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide - 955964-92-8

Specification

CAS No. 955964-92-8
Molecular Formula C9H8F3N5OS
Molecular Weight 291.25
IUPAC Name 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
Standard InChI InChI=1S/C9H8F3N5OS/c1-4-2-6(9(10,11)12)17(16-4)8-14-5(3-19-8)7(18)15-13/h2-3H,13H2,1H3,(H,15,18)
Standard InChI Key GZHTVWFTWSVNFD-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound integrates two heterocyclic systems: a pyrazole ring substituted with a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5, linked via a nitrogen atom to a thiazole ring bearing a carbohydrazide (-CONHNH₂) moiety at position 4. This configuration is encapsulated in the IUPAC name 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide and the molecular formula C₉H₈F₃N₅OS .

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with electron-withdrawing (-CF₃) and electron-donating (-CH₃) groups.

  • Thiazole Ring: A sulfur- and nitrogen-containing heterocycle, functionalized with a carbohydrazide group.

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .

Table 1: Molecular Descriptors

PropertyValue
CAS Number955964-92-8
Molecular FormulaC₉H₈F₃N₅OS
Exact Mass291.25 g/mol
XLogP32.1 (estimated)
Hydrogen Bond Donors2 (hydrazide NH groups)
Hydrogen Bond Acceptors6 (N, O, S atoms)

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves:

  • Pyrazole Formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

  • Thiazole Construction: Hantzsch thiazole synthesis using α-haloketones and thioureas.

  • Carbohydrazide Introduction: Hydrazinolysis of a thiazole-4-carboxylate ester or reaction with a carboxylic acid chloride .

Example Reaction Sequence:

  • Step 1: Synthesis of 3-methyl-5-(trifluoromethyl)-1H-pyrazole via cyclization of trifluoromethylacetylacetone with methylhydrazine.

  • Step 2: Alkylation of the pyrazole nitrogen with 2-chloro-1,3-thiazole-4-carbonyl chloride.

  • Step 3: Hydrazine treatment to convert the carbonyl chloride to carbohydrazide .

Reactivity Profile

  • Hydrazide Group: Participates in condensation reactions (e.g., Schiff base formation with aldehydes), as evidenced by derivatives like N'-[(3-methoxyphenyl)methylene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide (CAS CB71529664) .

  • Electrophilic Substitution: The thiazole ring may undergo halogenation or nitration at position 5.

CompoundActivityMechanism
5-(Trifluoromethyl)pyrazole-amideAntifungal (EC₅₀ = 2.1 μM)Ergosterol biosynthesis inhibition
Thiazole-carbohydrazide derivativesAntibacterial (MIC = 4–16 μg/mL)DNA gyrase inhibition

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Enhances membrane permeability and target binding via hydrophobic interactions.

  • Carbohydrazide Moiety: May chelate metal ions, disrupting metalloenzyme function .

Applications in Materials Science

Agrochemical Intermediates

The compound’s trifluoromethyl group improves pesticidal activity by increasing bioavailability and rainfastness. Patent EP3239145B1 describes its use in synthesizing piperidine-carbonitrile derivatives for crop protection .

Coordination Chemistry

The carbohydrazide group can act as a polydentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Future Directions

  • Derivatization: Explore Schiff base derivatives for enhanced bioactivity .

  • Biological Screening: Prioritize antimicrobial and anticancer assays.

  • Solubility Optimization: PEGylation or prodrug strategies to improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator